Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-
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Overview
Description
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- is a modified nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- typically involves the conversion of uridine through a series of chemical reactions. One common method includes the use of the Appel reaction to introduce the azido group. This reaction involves the conversion of a hydroxyl group to a leaving group, followed by substitution with an azide ion . The reaction conditions often require the presence of triphenylphosphine (PPh3) and a halogen source, such as carbon tetrachloride (CCl4), under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- involves its incorporation into nucleic acids, where it can inhibit DNA synthesis by acting as a chain terminator. The azido group prevents the formation of phosphodiester bonds, thereby halting the elongation of the DNA chain . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies .
Comparison with Similar Compounds
Properties
CAS No. |
111495-97-7 |
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Molecular Formula |
C10H13N5O4S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4S/c1-20-7-3-15(10(18)12-9(7)17)8-2-5(13-14-11)6(4-16)19-8/h3,5-6,8,16H,2,4H2,1H3,(H,12,17,18)/t5-,6+,8+/m0/s1 |
InChI Key |
XHTFZFSIWJXCSZ-SHYZEUOFSA-N |
Isomeric SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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